Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-((aminomethyl)piperidine-1-carboxylate): This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Tert-butyl 3-((azidomethyl)piperidine-1-carboxylate): This compound features an azido group instead of a trifluoromethyl group, leading to distinct reactivity and applications.
Uniqueness
Benzyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17F3N2O2 |
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Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl 3-(trifluoromethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)18-12-7-4-8-19(9-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2 |
InChI Key |
ITKSIJQBHQCRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC(F)(F)F |
Origin of Product |
United States |
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